molecular formula C19H20N2O3S B2970365 N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-41-0

N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2970365
CAS No.: 896375-41-0
M. Wt: 356.44
InChI Key: AJIMPWQMCWMTNM-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative of the pyrrolo[3,2,1-ij]quinoline scaffold, a tricyclic structure with a fused pyrrole and quinoline system. This compound features a 2-ethylphenyl group attached via the sulfonamide moiety at the 8-position of the heterocyclic core.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-6-3-4-8-17(13)20-25(23,24)16-10-14-7-5-9-21-18(22)12-15(11-16)19(14)21/h3-4,6,8,10-11,20H,2,5,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIMPWQMCWMTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to achieve more efficient and environmentally friendly processes .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as cholinesterases and monoamine oxidases, which play crucial roles in neurological processes . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and improve cognitive functions. Additionally, it can interfere with cancer cell metabolism by targeting key enzymes involved in glycolysis, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Lipophilicity: The 4-phenoxyphenyl group (logP 4.22) increases hydrophobicity compared to the 2,4-difluorophenyl group (logP 2.61), likely due to the bulky aromatic ether . Polarity: Polar surface area decreases with fluorinated substituents (57.79 Ų for G856-5666 vs. 65.24 Ų for the phenoxyphenyl analog), impacting solubility and membrane permeability .

Non-Sulfonamide Analogs

  • NH300094 : A preclinical candidate with an 8-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy) substituent. It acts as a triple antagonist (5-HT2A, D2, D3 receptors) and inverse agonist (5-HT1B), demonstrating the scaffold’s versatility in central nervous system targeting .
  • Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one): A simpler derivative lacking the sulfonamide group, used as a fungicide against rice blast disease. This highlights the scaffold’s applicability in agrochemistry .

Pharmacological and Physicochemical Profiling

Pharmacological Activity

  • The sulfonamide group may enhance binding to enzymes or receptors via hydrogen bonding .
  • G856-5666 : Included in antiviral and anti-inflammatory screening libraries, indicating hypothesized activity against viral proteases or inflammatory kinases .

Physicochemical Properties

  • Water Solubility : The target compound’s estimated logSw (-4.33, inferred from ) suggests poor aqueous solubility, a common challenge for tricyclic sulfonamides .
  • Metabolic Stability : Fluorinated analogs (e.g., G856-5666) may exhibit improved metabolic stability due to reduced cytochrome P450 interactions .

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